Phenethylcyclohexane

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Phenethylcyclohexane can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with cyclohexylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of phenethylcyclohexene. This process uses a metal catalyst such as palladium on carbon and hydrogen gas under elevated pressure and temperature. The reaction conditions are optimized to achieve high yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Phenethylcyclohexane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of cyclohexylbenzene carboxylic acid.

Reduction: Reduction reactions can convert this compound to cyclohexylbenzene using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed:

Oxidation: Cyclohexylbenzene carboxylic acid.

Reduction: Cyclohexylbenzene.

Substitution: Halogenated derivatives of this compound.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

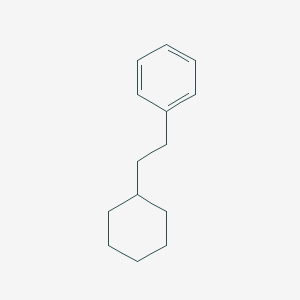

Phenethylcyclohexane is an organic compound characterized by a phenethyl group attached to a cyclohexane ring. This structure contributes to its physical and chemical properties, making it suitable for various applications.

Solvent in Organic Synthesis

This compound is often used as a solvent in organic synthesis due to its ability to dissolve a wide range of organic compounds without participating in chemical reactions. Its non-polar nature makes it an excellent medium for reactions involving polar reactants and products .

Research on Drug Delivery Systems

Recent studies have investigated the use of this compound as a component in drug delivery systems. Its compatibility with various pharmaceutical compounds allows for the development of formulations that enhance the bioavailability of drugs .

Polymer Production

This compound has been explored as a monomer or additive in the production of polymers. Its incorporation can improve the thermal stability and mechanical properties of polymeric materials, making them suitable for high-performance applications .

Coatings and Adhesives

In materials science, this compound is utilized in formulating coatings and adhesives that require specific viscosity and adhesion properties. Its chemical stability contributes to the durability of these materials under varying environmental conditions .

Drug Formulation Study

A case study published in Materials Sciences and Applications examined the use of this compound in enhancing the solubility of poorly soluble drugs. The study found that formulations containing this compound significantly improved drug release rates compared to traditional solvents .

| Study | Findings |

|---|---|

| Drug Formulation | Enhanced solubility and release rates of drugs when combined with this compound |

Polymer Engineering Research

Another study focused on the use of this compound in creating high-performance polymers for automotive applications. The research demonstrated that polymers modified with this compound exhibited superior mechanical properties, making them ideal for lightweight components .

| Study | Findings |

|---|---|

| Polymer Engineering | Improved mechanical properties for automotive applications using this compound-modified polymers |

Mecanismo De Acción

The mechanism by which phenethylcyclohexane exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s ethyl chain is typically targeted, leading to the formation of carboxylic acids. The molecular targets and pathways involved in these reactions are influenced by the nature of the reagents and conditions used.

Comparación Con Compuestos Similares

Phenethylcyclohexane can be compared with other similar compounds such as:

Cyclohexylbenzene: Similar structure but lacks the ethyl chain.

Phenylcyclohexane: Similar structure but with a direct bond between the phenyl and cyclohexane rings.

Cyclohexylethylbenzene: Similar structure but with variations in the position of the ethyl chain.

Uniqueness: this compound’s unique structure, with an ethyl chain linking the phenyl and cyclohexane rings, provides distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications and studies.

Actividad Biológica

Phenethylcyclohexane is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound consists of a phenethyl group attached to a cyclohexane ring. This structural configuration allows for various interactions with biological targets, making it an interesting subject for research in drug development.

1. Antimicrobial Activity

This compound has shown promising antimicrobial properties. Research indicates that compounds with similar structures can inhibit the growth of various pathogenic bacteria and fungi. For instance, studies on related phenyl-alkyl compounds have demonstrated their effectiveness against common pathogens, suggesting that this compound may exhibit similar activity .

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. It appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This activity is crucial for developing treatments for chronic inflammatory conditions .

3. Neuroprotective Properties

Recent investigations into the neuroprotective effects of this compound have shown its ability to protect neuronal cells from oxidative stress and apoptosis. This property could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation: The compound may interact with various receptors involved in inflammation and pain signaling pathways.

- Antioxidant Activity: By scavenging free radicals, this compound can reduce oxidative stress, contributing to its neuroprotective effects.

- Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes related to inflammation and microbial resistance, indicating that this compound might possess this capability as well.

Case Study 1: Antimicrobial Efficacy

A study conducted on this compound derivatives revealed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, highlighting the potential for developing new antimicrobial agents based on this scaffold.

Case Study 2: Neuroprotection in Animal Models

In a murine model of neurodegeneration, administration of this compound resulted in reduced neuronal loss and improved cognitive function. Behavioral tests indicated enhanced memory retention, suggesting that this compound could be a candidate for further development in neuroprotective therapies.

Data Tables

Propiedades

IUPAC Name |

2-cyclohexylethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1,3-4,7-8,14H,2,5-6,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYYFAYFMSHAWFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20936271 | |

| Record name | (2-Cyclohexylethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20936271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1603-61-8 | |

| Record name | Phenethylcyclohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134733 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Cyclohexylethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20936271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.